molecular formula C11H15BClF4N5O B7725894 TCTU

TCTU

Cat. No.: B7725894
M. Wt: 355.53 g/mol
InChI Key: LWGUJGKYJYAQDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Mode of Action

MFCD08461912, also known as 1-[Bis(dimethylamino)methylene]-5-chloro-1H-benzo[d][1,2,3]triazole-1-ium 3-oxide Tetrafluoroborate, is a type of benzotriazole compound. It acts as a facilitator of amide bond generation by activating the carboxyl group . This suggests that it may play a role in peptide synthesis and protein interactions.

Preparation Methods

The preparation of N,N,N’,N’-Tetramethyl-O-(6-chloro-1H-benzotriazol-1-yl)uronium tetrafluoroborate typically involves a series of chemical reactions. The most common method is the reaction of N,N-dimethylurea with 6-chloro-1H-benzotriazole, followed by the addition of tetrafluoroboric acid to yield the final product . This process is carried out under controlled conditions to ensure the purity and stability of the compound.

Comparison with Similar Compounds

N,N,N’,N’-Tetramethyl-O-(6-chloro-1H-benzotriazol-1-yl)uronium tetrafluoroborate is often compared with other coupling reagents such as HBTU, HATU, and PyBOP. While all these reagents are used for peptide synthesis, N,N,N’,N’-Tetramethyl-O-(6-chloro-1H-benzotriazol-1-yl)uronium tetrafluoroborate is known for its higher efficiency and lower racemization rates . This makes it particularly suitable for synthesizing complex peptides with high purity. Similar compounds include:

Properties

IUPAC Name

[(5-chloro-3-oxidobenzotriazol-3-ium-1-yl)-(dimethylamino)methylidene]-dimethylazanium;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN5O.BF4/c1-14(2)11(15(3)4)16-9-6-5-8(12)7-10(9)17(18)13-16;2-1(3,4)5/h5-7H,1-4H3;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWGUJGKYJYAQDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CN(C)C(=[N+](C)C)N1C2=C(C=C(C=C2)Cl)[N+](=N1)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BClF4N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

330641-16-2
Record name TCTU
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=330641-16-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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